EZH2 Methyltransferase Inhibitory Potency
A derivative of 2-hydrazinyl-5,6-dimethyl-1H-benzimidazole, referred to as 'Compound 30', has been identified as a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a key epigenetic target in oncology. In a biochemical assay, this derivative demonstrated an IC50 value of 120 nM against EZH2 [1]. This finding is part of a broader study where benzimidazole derivatives were synthesized and evaluated for their antitumor activity, with Compound 30 being selected for advanced pre-formulation studies and incorporation into PLGA nanoparticles due to its promising in vitro profile .
| Evidence Dimension | Inhibition of EZH2 methyltransferase activity (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | N/A - No direct comparator in same assay reported for the unsubstituted analog. |
| Quantified Difference | N/A |
| Conditions | Biochemical assay assessing transfer of [3H]methyl group from SAM to substrate. |
Why This Matters
Demonstrates that derivatives built from this scaffold can achieve nanomolar potency against a clinically relevant epigenetic target, justifying its use in advanced anticancer drug discovery programs.
- [1] BindingDB. (2024). BDBM50562609 / CHEMBL4787413: IC50 data for EZH2 inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50562609 View Source
